

Optimizing ONO-8711 concentration for cell culture assays

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Compound of Interest

Compound Name: ONO-8711

Cat. No.: B1677322

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Technical Support Center: ONO-8711

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing the use of **ONO-8711** in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is **ONO-8711** and what is its mechanism of action?

A1: **ONO-8711** is a potent and selective competitive antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).^{[1][2]} The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PGE2, activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways.^{[3][4][5]} By blocking the binding of PGE2 to the EP1 receptor, **ONO-8711** inhibits this signaling cascade.

Q2: What is the recommended concentration range for **ONO-8711** in cell culture assays?

A2: The optimal concentration of **ONO-8711** is highly dependent on the cell type, the specific assay, and the expression level of the EP1 receptor. Based on available literature, a starting

concentration range of 1 nM to 10 μ M is recommended for initial experiments in human umbilical vein endothelial cells (HUVECs).[6] For neuronal-enriched cultures, neuroprotective effects have been observed at concentrations as low as 3 nM, with maximal protection seen between 3-30 nM.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store **ONO-8711** stock solutions?

A3: While specific instructions for **ONO-8711** are not readily available, general guidelines for preparing stock solutions of similar small molecules like prostaglandins can be followed. It is recommended to dissolve **ONO-8711** in an organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol to create a concentrated stock solution (e.g., 10 mM).[8] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is **ONO-8711** known to have any off-target effects?

A4: **ONO-8711** is described as a selective EP1 receptor antagonist.[1][2] However, like any pharmacological inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is advisable to include appropriate controls in your experiments, such as a negative control (vehicle-treated cells) and potentially a positive control (another known EP1 antagonist), to validate the specificity of the observed effects. One study noted that at a high concentration (100 nM), the neuroprotective effect of **ONO-8711** was diminished, suggesting potential off-target actions at higher doses.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for **ONO-8711** to facilitate easy comparison.

Table 1: **ONO-8711** Inhibitory Potency

Parameter	Species	Value	Notes
IC50	Human	0.05 μ M	Inhibition of PGE2-induced increase in cytosolic Ca2+ concentration. [1]
IC50	Mouse	0.21 μ M	Inhibition of PGE2-induced increase in cytosolic Ca2+ concentration. [1]
IC50	Rat	0.22 μ M	Inhibition of PGE2-induced increase in cytosolic Ca2+ concentration. [1]
Ki	Human	0.6 nM	Competitive antagonist at the EP1 receptor. [1]
Ki	Mouse	1.7 nM	Competitive antagonist at the EP1 receptor. [1]

Table 2: Effective Concentrations of **ONO-8711** in Cell-Based Assays

Cell Type	Assay	Effective Concentration	Observed Effect
Human Umbilical Vein Endothelial Cells (HUVECs)	Inhibition of cytokine-induced tissue factor expression	100 nM	45% reduction in TNF-induced and 92% reduction in IL-1-induced TF expression. [6]
Human Umbilical Vein Endothelial Cells (HUVECs)	PPAR transcriptional activity	100 nM	Inhibition of PGE2-induced PPRE activity. [6]
Neuronal-enriched cultures	Neuroprotection against NMDA-mediated toxicity	3 nM - 30 nM	Increased neuronal survival. [7]
Human pulmonary veins	Inhibition of sulprostone-induced contractions	10 μ M and 30 μ M	Blockade of contractions. [1]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of **ONO-8711** on the viability of adherent cancer cells. Optimization for specific cell lines is recommended.

- Materials:
 - 96-well cell culture plates
 - Complete cell culture medium
 - ONO-8711** stock solution (e.g., 10 mM in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

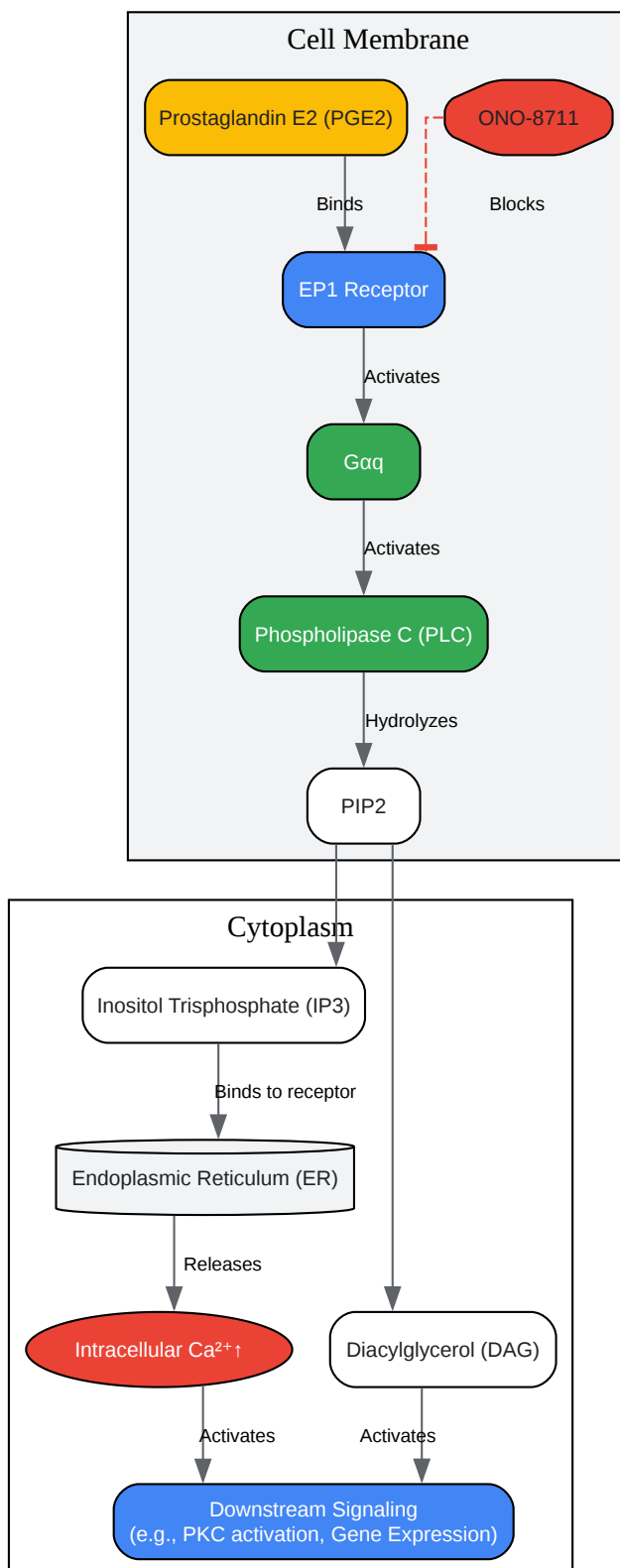
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader
- Procedure:
 - Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
 - Prepare serial dilutions of **ONO-8711** in complete culture medium from your stock solution.
 - Remove the medium from the wells and add 100 μ L of the **ONO-8711** dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest **ONO-8711** concentration).
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
 - After incubation, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.[\[9\]](#)[\[10\]](#)

2. Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol provides a general framework for detecting apoptosis induced by **ONO-8711** using flow cytometry.

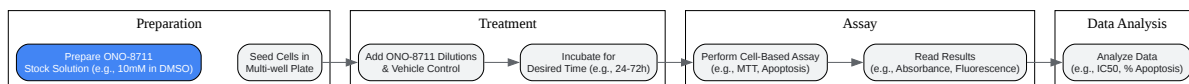
- Materials:
 - 6-well cell culture plates
 - Complete cell culture medium
 - **ONO-8711** stock solution
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
 - Phosphate-buffered saline (PBS)
 - Flow cytometer
- Procedure:
 - Seed cells in 6-well plates and grow to approximately 70-80% confluency.
 - Treat the cells with the desired concentrations of **ONO-8711** (and a vehicle control) for the chosen duration.
 - Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
 - Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Visualizations



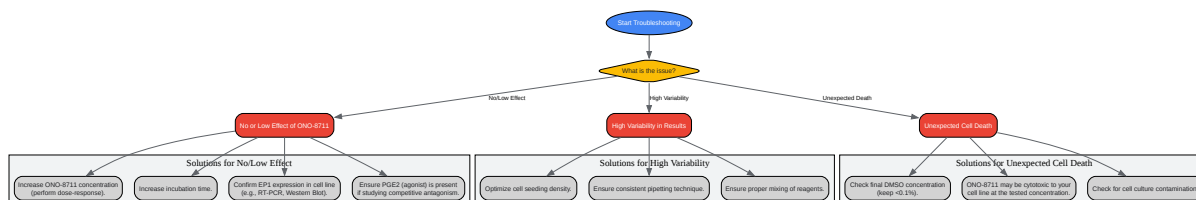
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Caption: **ONO-8711** blocks the PGE2-EP1 receptor signaling pathway.



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Caption: General experimental workflow for **ONO-8711** cell culture assays.



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Caption: Troubleshooting guide for **ONO-8711** experiments.

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